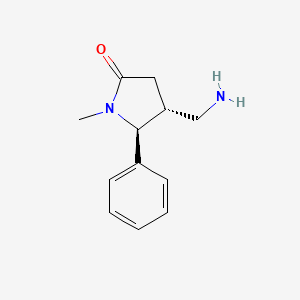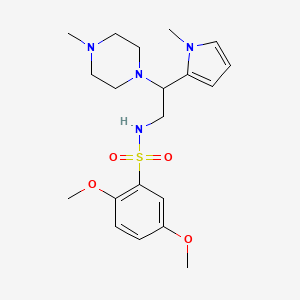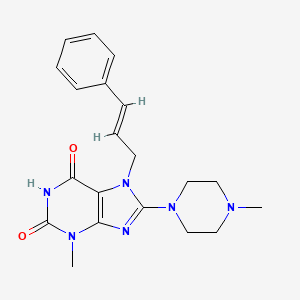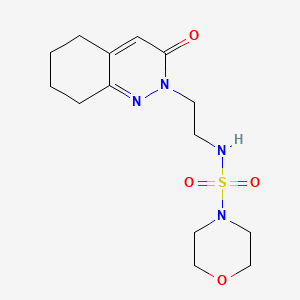![molecular formula C17H14N4O2S B2422645 1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol CAS No. 2380010-95-5](/img/structure/B2422645.png)
1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical field. This compound has been found to possess a unique combination of biochemical and physiological effects, which make it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. It has been found to inhibit the activity of COX-2, MMP-9, and VEGF, which are key enzymes and signaling pathways involved in these processes.
Biochemical and physiological effects:
1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been found to possess antioxidant and neuroprotective properties, which make it a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol in lab experiments include its unique combination of biochemical and physiological effects, which make it a promising candidate for the development of new drugs and therapies. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol. These include the development of new derivatives and analogs with improved solubility and bioavailability, the investigation of its potential applications in the treatment of other diseases and conditions, and the exploration of its potential use in combination with other drugs and therapies. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol involves several steps, including the reaction of furan-3-carboxaldehyde with 3-amino-2-cyanopyrido[3,4-d]pyrimidine to form 3-(furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)acrylonitrile. This intermediate is then reacted with 2-mercaptoethanol to form the final product.
Scientific Research Applications
1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol has been extensively studied for its potential applications in the biomedical field. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
1-(furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-17(12-4-6-23-9-12,15-2-1-7-24-15)10-19-16-13-3-5-18-8-14(13)20-11-21-16/h1-9,11,22H,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOIMKDXSOVRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)(C4=COC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)


![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2422569.png)



![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2422578.png)

![Methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2422580.png)
![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)
![(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2422583.png)
